4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-piperidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSNDDPSBVPGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitropyridazine with 4-fluoroaniline to form an intermediate, which is then reduced to the corresponding amine. This intermediate is further reacted with piperidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow processes may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution reactions: The fluorophenyl and piperidino groups can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted pyridazinone derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents, such as:
- 2-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
- 4-chloro-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone
- 4-chloro-2-(4-bromophenyl)-5-piperidino-3(2H)-pyridazinone
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of both chloro and fluorophenyl groups can enhance its reactivity and binding affinity to certain biological targets, making it a valuable compound for drug development and other applications .
Biological Activity
4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazinone core structure, which is known for its diverse biological properties. The presence of the piperidine moiety and halogen substituents (chlorine and fluorine) contribute to its pharmacological profile.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, pyridazinones have been studied for their ability to inhibit certain enzymes related to cancer progression and neurodegenerative diseases.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines.
Table 1: Cytotoxic Effects on Cell Lines
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | L929 (Fibroblast) | 27.05 | Significant cell death at higher concentrations |
| Other Pyridazinones | Various | Varies | Comparison shows varying levels of cytotoxicity |
In a study involving L929 cells, the compound exhibited significant cytotoxic effects at concentrations above 50 µM, indicating its potential as an anticancer agent. The IC50 value was determined to be 27.05 µM, suggesting moderate potency compared to other compounds in the same class .
Enzyme Inhibition
The compound has also been analyzed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| This compound | AChE | <20 | Competitive |
| Other Compounds | BChE | Varies | Non-competitive |
The compound demonstrated a competitive inhibition mechanism against AChE with an IC50 value below 20 µM, indicating strong potential for therapeutic use in treating cognitive disorders .
Case Studies and Research Findings
In various studies, the biological activity of this compound has been linked to its structural features. For instance:
- Anticancer Activity : A series of experiments showed that derivatives similar to this pyridazinone exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.
- Neuroprotective Effects : The inhibition of cholinesterase enzymes suggests potential applications in neuroprotection and cognitive enhancement.
- Anti-inflammatory Properties : Some studies have indicated that pyridazinones can modulate inflammatory pathways, providing insights into their use in treating inflammatory diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone and its analogs?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-(p-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone with protected amino acids (e.g., nitro- or carbobenzoxy-derivatives) under basic conditions yields structurally similar pyridazinones . Piperidino group introduction may involve alkylation with piperidine or using pre-functionalized intermediates. Post-synthetic modifications, such as salt formation (e.g., hydrochlorides), can enhance solubility for pharmacological testing .
Advanced: How can methyl group migration during alkylation of pyridazinone derivatives be mitigated?
Methodological Answer:
Methyl migration observed in reactions with trifluoroethylation agents (e.g., RCH₂CF₃) is influenced by solvent polarity and intermediate stability. Using aprotic solvents (e.g., DMF) and controlling reaction temperature minimizes oxonium salt intermediates responsible for migration . Characterization of byproducts (e.g., via LC-MS or NMR) is critical to optimize reaction specificity .
Basic: What analytical methods are suitable for detecting impurities in synthesized batches?
Methodological Answer:
Gas chromatography (GC) with FID detection and columns packed with cyclohexane-di-methanol succinate phases (e.g., 2–5% on Chromosorb G) effectively separates pyridazinone derivatives. Internal standards like 4-chloro-5-methylamino-2-phenyl-3(2H)-pyridazinone improve quantification accuracy. For dichlorinated impurities, a secondary column (70 cm, 5% phase) enhances resolution .
Advanced: What mechanisms underlie the dual inhibition of photosynthesis and chloroplast development by pyridazinones?
Methodological Answer:
Pyridazinones like 6706 inhibit the Hill reaction (photosystem II) and disrupt chloroplast maturation by blocking carotenoid biosynthesis. This dual action is confirmed via ultrastructural studies showing loss of grana-fret membranes and ribosomes in treated wheat seedlings. Comparative assays with atrazine and amitrole reveal 100–1000x higher efficacy in 6706 due to trifluoromethyl and dimethylamino substitutions .
Basic: What safety precautions are essential for handling this compound?
Methodological Answer:
The compound exhibits moderate oral toxicity (LD₅₀ >300 mg/kg in mice) and emits toxic Cl⁻, F⁻, and NOx vapors upon decomposition. Use fume hoods, personal protective equipment (PPE), and avoid high-temperature exposure. Waste must be segregated and processed by certified hazardous waste handlers .
Advanced: How do structural modifications at the 5-position influence bioactivity and metabolic stability?
Methodological Answer:
Replacing dimethylamino with piperidino groups enhances metabolic stability by reducing detoxification via N-dealkylation. Trifluoromethyl substitutions on the phenyl ring improve lipid solubility and target affinity, as seen in herbicidal activity assays. Comparative studies using ⁴⁵Ca²⁺ flux assays or chloroplast ribosome profiling quantify these effects .
Basic: What are the known bacterial degradation pathways for this compound?
Methodological Answer:
Bacterial metabolism involves hydroxylation of the phenyl ring, forming dihydroxycyclohexadiene intermediates, followed by cleavage to cis,cis-muconic acid derivatives. Enzymatic assays (e.g., chloridazon-catechol dioxygenase activity) confirm ring-opening steps. Metabolites like 2-pyrone-6-carboxylic acid are identified via HPLC and mass spectrometry .
Advanced: How should researchers resolve species-specific efficacy contradictions in plant studies?
Methodological Answer:
Re-evaluate detoxification mechanisms (e.g., cytochrome P450 activity) and light exposure conditions. For example, 6706’s herbicidal effects are amplified in wheat under high light due to photooxidative stress. Use mutant plant lines with altered carotenoid pathways or RNA-seq to identify detoxification genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
